4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid

Neuraminidase Inhibition Influenza A Enzyme Kinetics

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid, also known as 4-amino-4-deoxy-Neu5Ac2en or zanamivir amine (CAS 130525-62-1), is a C-4 amino-substituted analog of the transition-state analog 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en/DANA). This compound serves as both a potent competitive inhibitor of viral neuraminidases and the essential precursor to the influenza drug zanamivir.

Molecular Formula C9H15NO7
Molecular Weight 249.22 g/mol
Cat. No. B15599775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid
Molecular FormulaC9H15NO7
Molecular Weight249.22 g/mol
Structural Identifiers
InChIInChI=1S/C9H15NO7/c10-3-1-5(9(15)16)17-8(6(3)13)7(14)4(12)2-11/h1,3-4,6-8,11-14H,2,10H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1
InChIKeyDLPBPEUAQGGZEN-SDDMMPNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid: Procurement and Scientific Utility of a Critical Neuraminidase Inhibitor Intermediate


4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid, also known as 4-amino-4-deoxy-Neu5Ac2en or zanamivir amine (CAS 130525-62-1), is a C-4 amino-substituted analog of the transition-state analog 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en/DANA) [1]. This compound serves as both a potent competitive inhibitor of viral neuraminidases and the essential precursor to the influenza drug zanamivir [2][3]. Its strategic value in procurement lies in its dual role: it is a validated research tool for investigating neuraminidase structure-activity relationships and a critical intermediate in the synthesis of 4-guanidino-Neu5Ac2en derivatives [4].

Why 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid Cannot Be Replaced by Generic Neu5Ac2en Analogs


The C-4 position of the Neu5Ac2en scaffold is a critical determinant of neuraminidase binding affinity and selectivity. Simple substitution of 4-amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid with unmodified Neu5Ac2en or other 4-position variants results in dramatically reduced inhibitory potency, as the 4-amino group engages in specific electrostatic and hydrogen-bonding interactions within the enzyme active site that are not possible with the parent hydroxyl group [1]. Furthermore, the 4-amino group is the essential chemical handle for further functionalization to the 4-guanidino moiety of zanamivir; without this primary amine, the synthesis of the clinically approved drug is impossible [2]. Consequently, procurement specifications must precisely identify the 4-amino substitution pattern; generic in-class alternatives lack the requisite potency and synthetic utility.

Quantitative Evidence for 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid: Comparator-Based Selection Guide


100-Fold Enhanced Inhibitory Potency Against Influenza A Neuraminidase Relative to Parent Scaffold Neu5Ac2en

In a direct enzyme inhibition assay against influenza A (N2) virus sialidase, 4-amino-4-deoxy-Neu5Ac2en demonstrated a Ki value of 4 × 10⁻⁸ M, representing a 100-fold improvement in inhibitory potency compared to the parent compound Neu5Ac2en, which exhibited a Ki of 4 × 10⁻⁶ M [1]. This quantitative difference establishes the 4-amino substitution as a critical determinant of high-affinity binding.

Neuraminidase Inhibition Influenza A Enzyme Kinetics

Essential Intermediate for the Synthesis of Zanamivir: Enables 4-Guanidino Functionalization Not Possible with 4-Hydroxy or 4-Acetamido Analogs

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid is the direct chemical precursor to zanamivir (4-guanidino-Neu5Ac2en), as its primary amine at the C-4 position serves as the exclusive site for guanidination to yield the potent antiviral agent [1][2]. Alternative Neu5Ac2en analogs lacking a free 4-amino group (e.g., 4-hydroxy or 4-acetamido derivatives) cannot undergo this transformation, precluding their use in zanamivir synthesis.

Synthetic Chemistry Drug Intermediates Zanamivir Production

Demonstrated Broad-Spectrum In Vitro and In Vivo Efficacy Against Both Influenza A and B Viruses

4-Amino-4-deoxy-Neu5Ac2en has been shown to be a competitive inhibitor of viral neuraminidase and to significantly inhibit the replication of both influenza A and B viruses in vitro and in vivo [1][2]. While specific IC₅₀ or EC₅₀ values from these studies are not reported in the accessible abstracts, the qualitative demonstration of in vivo efficacy across both viral subtypes distinguishes this compound from many in-class analogs that exhibit activity only against influenza A or lack in vivo validation.

Antiviral Activity Influenza A Influenza B In Vivo Efficacy

Key Intermediate for Diversified 4-N-Substituted Sialoside Libraries via Chemoenzymatic Synthesis

4-Amino-4-deoxy-Neu5Ac2en serves as a versatile building block for the chemoenzymatic synthesis of sialosides containing a diverse array of 4-N-substituted sialic acids [1]. This approach enables the production of selective inhibitors and affinity ligands for influenza neuraminidases, with applications in substrate profiling and affinity purification of viral neuraminidases. The 4-amino group provides a unique chemical handle for further derivatization, a capability absent in 4-hydroxy or 4-O-acetyl analogs.

Chemoenzymatic Synthesis Sialoside Libraries Neuraminidase Affinity Ligands

Optimal Research and Industrial Use Cases for 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid


Zanamivir and Related 4-Guanidino-Neu5Ac2en Inhibitor Synthesis

This compound is the essential direct precursor for the synthesis of zanamivir and its analogs. The primary amine at the C-4 position is reacted with guanidinating agents (e.g., aminoiminomethanesulfonic acid) to yield the 4-guanidino moiety, which is responsible for the sub-nanomolar potency of zanamivir against influenza neuraminidase. Any deviation from this specific 4-amino intermediate—such as using 4-hydroxy or 4-acetamido precursors—will abort the synthetic pathway [1]. Procurement for this application should specify CAS 130525-62-1 and verify purity suitable for pharmaceutical intermediate use.

High-Affinity Neuraminidase Inhibition Assays Requiring >100-Fold Greater Potency than Neu5Ac2en

For biochemical assays where detection of weak neuraminidase activity or competition with high-affinity ligands is required, the 100-fold improved Ki of 4-amino-4-deoxy-Neu5Ac2en (4 × 10⁻⁸ M) over Neu5Ac2en (4 × 10⁻⁶ M) makes it the inhibitor of choice [1]. This compound enables more sensitive assay conditions and reduces the amount of inhibitor needed, which is particularly advantageous in high-throughput screening formats or when working with limited enzyme quantities.

Generation of 4-N-Substituted Sialoside Libraries for Neuraminidase Probe Development

The 4-amino group of this compound provides a unique chemical handle for the synthesis of diverse 4-N-substituted sialic acid derivatives via chemoenzymatic methods [1]. These derivatives serve as selective inhibitors and affinity ligands for influenza neuraminidases, with demonstrated applications in substrate profiling, affinity purification of viral neuraminidases, and the development of diagnostic tools. Laboratories engaged in neuraminidase-targeted probe or vaccine development will find this intermediate indispensable.

In Vivo Validation Studies of Influenza A and B Neuraminidase as a Therapeutic Target

With demonstrated in vivo efficacy against both influenza A and B viruses [1], 4-amino-4-deoxy-Neu5Ac2en is a valuable tool compound for animal model studies aimed at validating neuraminidase inhibition as a therapeutic strategy. Its broad-spectrum in vivo activity distinguishes it from many in-class analogs that lack in vivo data or are restricted to influenza A, making it a preferred choice for researchers seeking to establish proof-of-concept for broad-spectrum anti-influenza approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.